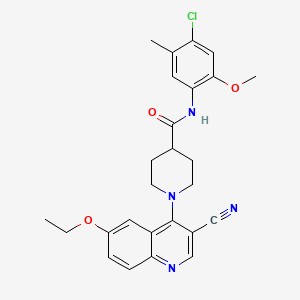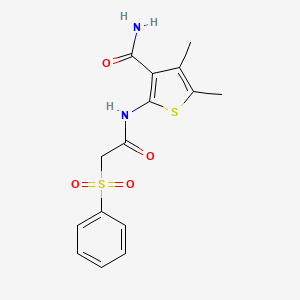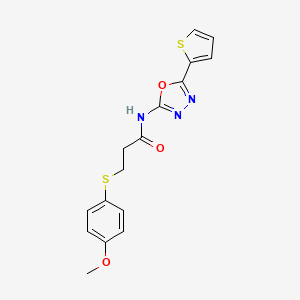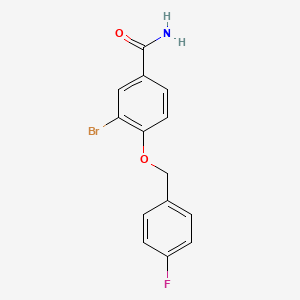
3-(2-氯丙酰基)-1-(4-甲苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea" is a derivative of urea with potential pharmacological properties. It is structurally related to various urea derivatives that have been synthesized and studied for their potential as therapeutic agents. For instance, 1-aryl-3-(2-chloroethyl) ureas have been evaluated for their cytotoxicity against human adenocarcinoma cells and found to be as cytotoxic as chlorambucil, a known anticancer drug . Similarly, other derivatives have been synthesized, such as 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, which has shown hypocholesteremic effects in rats .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For example, N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea was synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene, followed by a reaction with 4-bromoaniline . Although the specific synthesis route for "3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea" is not detailed in the provided papers, it is likely that a similar approach could be employed, using appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of urea derivatives can be determined using techniques such as X-ray diffraction (XRD). For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was analyzed using XRD, revealing that it crystallizes in the monoclinic system with a space group P21/a . This type of analysis is crucial for understanding the molecular arrangement and potential interactions of the compound.
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions. For example, N-(2,2-dichloro-1-cyanoethenyl)-N'-methyl(phenyl)ureas synthesized from 3,3-dichloroprop-2-enenitrile can undergo intramolecular cyclization in the presence of triethylamine to form imidazolidinones . These reactions are significant as they can lead to the formation of new compounds with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and reactivity, are important for their potential application as drugs. The characterization of these compounds often includes techniques like FT-IR spectroscopy to identify functional groups, UV-visible spectroscopy to study electronic transitions, and refractive index measurements to understand optical properties . For example, the second-harmonic generation (SHG) efficiency of a crystal of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was found to be 0.7 times that of urea, indicating its potential as a non-linear optical material .
科学研究应用
尿素生物传感器
尿素生物传感器已被开发用于检测和量化各种环境中的尿素浓度。在尿素生物传感器中使用纳米颗粒、导电聚合物和碳材料突出了该化合物在医学诊断和环境监测中的相关性。这些进展表明相关尿素化合物在增强生物传感器技术方面具有潜在应用 (Botewad 等人,2021).
药物设计
在药物化学中,尿素衍生物在药物-靶标相互作用中发挥着至关重要的作用,影响先导分子的选择性、稳定性、毒性和药代动力学特征。尿素独特的氢键合能力使其成为表现出广泛生物活性的低分子中不可或缺的组成部分,暗示了“3-(2-氯丙酰基)-1-(4-甲苯基)脲”的潜在药学应用 (Jagtap 等人,2017).
环境修复
尿素基化合物也因其在环境修复中的作用而受到探索,特别是在化肥施用和废水处理方面。尿素作为氢载体的用途表明其在可持续能源供应中的潜力,突出了尿素衍生物在环境方面的更广泛应用。这一方面为相关化合物开辟了研究途径,以支持更清洁、更可持续的工业过程 (Rollinson 等人,2011).
安全和危害
属性
IUPAC Name |
2-chloro-N-[(4-methylphenyl)carbamoyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-3-5-9(6-4-7)13-11(16)14-10(15)8(2)12/h3-6,8H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELGUTOPLDGYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide](/img/structure/B2550212.png)

![5-[2-(2,2-Difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2550214.png)
![N-(2-cyanophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2550215.png)



![2-({[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2550220.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2550222.png)
![Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate](/img/structure/B2550223.png)

![(2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2550230.png)
![2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2550231.png)
